molecular formula C6HF2IN2 B6334240 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile CAS No. 1350648-40-6

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile

Cat. No.: B6334240
CAS No.: 1350648-40-6
M. Wt: 265.99 g/mol
InChI Key: DIZQHKYVQVHNLH-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

3,5-difluoro-4-iodopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF2IN2/c7-3-2-11-4(1-10)5(8)6(3)9/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZQHKYVQVHNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C#N)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Diisopropylamine (5.60 mL, 39.27 mmol) in THF (40 mL) was cooled to 0° C. and n-BuLi (12.56 mL, 31.4 mmol) was added slowly. After 30 minutes, the reaction was cooled to −78° C. and 3,5-difluoropicolinonitrile (4.0 g, 28.6 mmol) in THF (25 mL) was added and the solution was stirred for 30 minutes. A solution of iodine (10.87 g, 42.8 mmol) in THF (35 mL) was cooled to (−78° C.) and added all at once. After about 30 seconds the reaction was quenched with sodium thiosulfate solution (10 mL) and water (20 mL). The mixture was extracted with EtOAc (2×150 mL) and the combined organics were extracted with brine, dried over Na2SO4 and concentrated to give a residue which was purified using silica column chromatography eluted with hexanes/EtOAc to give 3,5-difluoro-4-iodopicolinonitrile.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.56 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
10.87 g
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

THF (42 mL) and diisopropylamine (5.6 ml, 39.27 mmol) were combined and cooled at 0° C. then n-butyllithium (17.3 ml, 2.5 M in hexane) was added dropwise at 0° C., and stirred for another 30 minutes. The mixture was then cooled in a dry ice/acetone bath to about −78° C. and a solution of 3,5-difluoropicolinonitrile (5 g, 35.7 mmol) in THF (25 mL) was slowly added. After 30 minutes a solution of I2 (9 g, 35.7 mmol) in THF (35 mL) was added. The reaction was stirred for another 40 minutes at −78° C. in the dry ice/acetone bath, then warmed slightly and quenched with 50 mL sodium thiosulfate solution (10% aq) followed by dilution with water and EtOAc (300 mL). The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated to a residue which was purified by silica column chromatography eluting with petroleum ether-ethyl acetate (5:1) to give 3,5-difluoro-4-iodopicolinonitrile as a solid (2 g, 21% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.58 (s, 1H).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
42 mL
Type
solvent
Reaction Step Six

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